Methyl 5-formylfuran-3-carboxylate
Overview
Description
“Methyl 5-formylfuran-3-carboxylate” is a chemical compound with the molecular formula C7H6O4 . It is used in various chemical reactions and has potential applications in different fields.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a formyl group (-CHO) and a carboxylate ester group (-COOCH3), which are attached to the furan ring .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 154.12 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its lipophilicity . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 154.02660867 g/mol . The topological polar surface area is 56.5 Ų . The compound has a heavy atom count of 11 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the use of derivatives of Methyl 5-formylfuran-3-carboxylate for the synthesis of complex heterocyclic compounds. For instance, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate showcases the compound's role as a precursor in synthesizing isoxazole-fused heterocycles, highlighting its utility in creating pharmacologically relevant structures (Roy, Rajaraman, & Batra, 2004).
Biological Activity Studies
This compound and its derivatives have been prepared from furfuryl alcohol to study their biological activities. These studies have shown potential in cytotoxicity against various cancer cell lines, including HeLa, HepG2, and Vero, and in antimicrobial activities against Gram-positive and Gram-negative bacteria (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Catalysis and Oxidative Esterification
The compound has been investigated for its role in catalytic processes, including the aerobic oxidation and oxidative esterification of 5-Hydroxymethylfurfural (HMF) to various valuable chemicals. This research highlights the potential of this compound in green chemistry applications, particularly in the synthesis of bio-based polymers and chemicals from renewable resources (Buonerba, Impemba, Litta, Capacchione, Milione, & Grassi, 2018).
Epigenetics and DNA Demethylation
The oxidation products of 5-Methylcytosine, such as 5-Formylcytosine and 5-Carboxylcytosine, have been studied extensively in the context of DNA demethylation, a process crucial for gene expression regulation and cell differentiation. These studies contribute to understanding the molecular mechanisms of epigenetic regulation and the potential roles of these modified bases in disease and development (Ito et al., 2011).
Advanced Material Science
In material science, the applications of this compound derivatives are being explored for the development of new polymers and materials with unique properties. This includes the synthesis of pyrrole derivatives with antimicrobial properties, showcasing the compound's versatility in creating materials with potential applications in healthcare and industry (Hublikar et al., 2019).
Safety and Hazards
“Methyl 5-formylfuran-3-carboxylate” is associated with certain safety hazards. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with palladium catalysts and organoboron reagents .
Biochemical Pathways
Methyl 5-formylfuran-3-carboxylate is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :
- High Yes No No No No No No -6.79 cm/s 1.44
These properties suggest that the compound has good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . The compound’s action in Suzuki–Miyaura cross-coupling reactions can also be influenced by the choice of organoboron reagents and the reaction conditions .
Properties
IUPAC Name |
methyl 5-formylfuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSNUGDDGDFSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102169-71-1 | |
Record name | methyl 5-formylfuran-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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